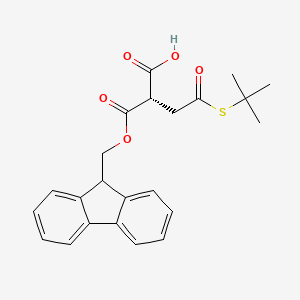
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butylthio substituent. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid typically involves multiple steps:
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced to protect the amino group of the amino acid.
Thioether Formation: The tert-butylthio group is introduced through a substitution reaction, often using tert-butylthiol and a suitable leaving group.
Oxidation: The final step involves the oxidation of the intermediate to form the oxobutanoic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove the oxo group.
Substitution: The tert-butylthio group can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted reactions during peptide chain elongation. The tert-butylthio group provides additional stability and can be selectively removed under mild conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-(tert-butylthio)-L-cysteine: Similar in structure but contains a cysteine residue.
Fmoc-Lys(Boc)-OH: Another Fmoc-protected amino acid with a tert-butyl group.
Uniqueness
(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butylthio)-4-oxobutanoic acid is unique due to its combination of the Fmoc protecting group and the tert-butylthio substituent, which provides both stability and selectivity in peptide synthesis.
Propriétés
Formule moléculaire |
C23H24O5S |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
(2S)-4-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C23H24O5S/c1-23(2,3)29-20(24)12-18(21(25)26)22(27)28-13-19-16-10-6-4-8-14(16)15-9-5-7-11-17(15)19/h4-11,18-19H,12-13H2,1-3H3,(H,25,26)/t18-/m0/s1 |
Clé InChI |
ABVRXUNFEOGKPW-SFHVURJKSA-N |
SMILES isomérique |
CC(C)(C)SC(=O)C[C@@H](C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canonique |
CC(C)(C)SC(=O)CC(C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


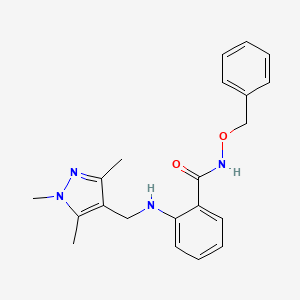

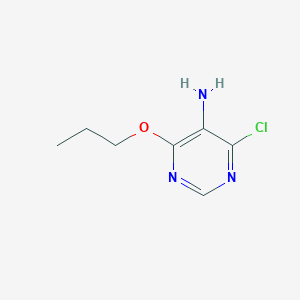
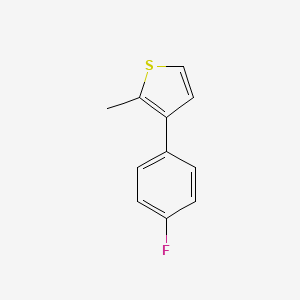
![(3AR,7aS)-tert-butyl 3-(cyclopropylmethyl)-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B15243997.png)
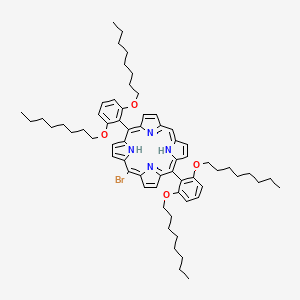
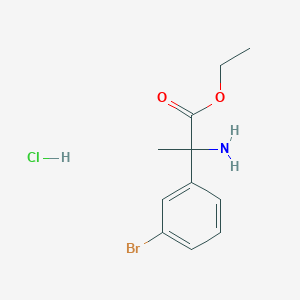
![1'-(tert-Butoxycarbonyl)-5,6-dihydrospiro[imidazo[2,1-c][1,4]oxazine-8,4'-piperidine]-6-carboxylic acid](/img/structure/B15244027.png)
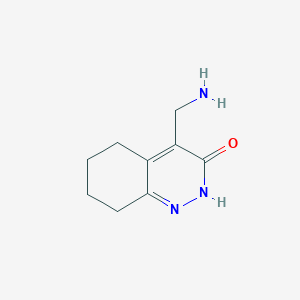
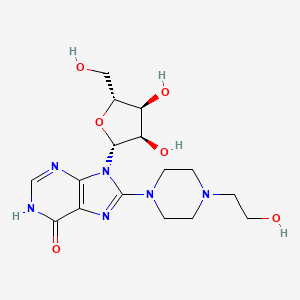
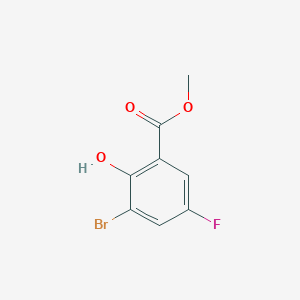

![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B15244045.png)
![5-Chloro-2-propyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B15244053.png)
